3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-10-4-3-9(8-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSAPBTAHAPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The starting materials often include 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The reaction conditions may require the presence of a base such as triethylamine or sodium hydride to facilitate nucleophilic substitution.
Step 1: Preparation of Intermediate
React 3,4-dichlorobenzene sulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base.
Solvent: Typically, anhydrous solvents like dichloromethane.
Temperature: Controlled to prevent decomposition, usually around room temperature or slightly elevated.
Step 2: Final Coupling
The intermediate product is then coupled with an ethylenediamine derivative.
Solvent: Often a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction may need to be carried out under reflux to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: : Capable of handling the exothermic nature of these reactions.
Continuous flow systems: : To increase the efficiency and safety of the process.
Purification techniques: : Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: : Particularly at the sulfonamide group.
Oxidation and Reduction: : These reactions may modify the pyridazinone ring, impacting its electronic properties.
Aromatic Substitution: : Chlorine atoms on the benzene ring can be replaced through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Alkyl or aryl halides in the presence of a strong base like potassium tert-butoxide.
Major Products Formed
Oxidation Products: : Modified pyridazinone derivatives.
Reduction Products: : Reduced sulfonamide or pyridazinone groups.
Substitution Products: : New aromatic compounds with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in organometallic complexes for catalysis.
Analytical Chemistry: : For developing new reagents and sensors.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes involved in disease pathways.
Drug Design: : As a lead compound for developing new pharmaceuticals.
Medicine
Antibacterial and Antifungal Agents: : Exploring its efficacy in combating microbial infections.
Cancer Research: : Studying its potential to inhibit cancer cell growth through specific molecular pathways.
Industry
Polymer Chemistry: : Used in the synthesis of high-performance polymers.
Material Science: : In the development of novel materials with unique properties.
Mechanism of Action
Molecular Targets
The compound targets specific enzymes or receptors, interfering with their normal function.
Enzyme Inhibition: : By mimicking the substrate or binding to the active site.
Pathways Involved
Signal Transduction Pathways: : Modulation of specific signaling cascades.
Metabolic Pathways: : Altering the metabolism of cells, particularly in microorganisms or cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The following compounds share a sulfonamide-pyridazine scaffold but differ in substituents and linkage chemistry:
Key Observations:
Physicochemical Properties
- Lipophilicity : The 3,4-dichloro substitution (target) increases logP compared to the methoxy-substituted analog in , suggesting enhanced membrane permeability .
- Thermal Stability : Methanesulfonate derivatives (e.g., ) exhibit higher thermal stability due to the sulfonate group’s strong electron-withdrawing nature .
Biological Activity
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound belongs to the class of benzenesulfonamides and incorporates functional groups such as sulfonamide, pyridazinone, and aromatic chlorides. The synthesis typically involves multi-step organic reactions starting from 3,4-dichlorobenzenesulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The general synthetic route can be summarized as follows:
- Preparation of Intermediate :
- React 3,4-dichlorobenzenesulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base (e.g., triethylamine).
- Use anhydrous solvents like dichloromethane at controlled temperatures to prevent decomposition.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and respiration.
- Carbonic Anhydrase Inhibition :
- Sulfonamides are recognized as potent inhibitors of carbonic anhydrases. Research indicates that certain derivatives exhibit significant inhibitory effects against human carbonic anhydrase isoforms (hCA I, II, IX, and XIII) .
- For example, compounds similar to this compound have shown IC50 values in the nanomolar range, indicating strong inhibitory potential compared to standard drugs like acetazolamide .
Case Studies
Several studies have highlighted the efficacy of benzenesulfonamide derivatives in various biological contexts:
-
Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and Hep-3B (liver cancer). The results demonstrated that certain compounds exhibited significant antiproliferative activity with minimal cytotoxicity . -
In Silico Studies :
Molecular docking studies suggest that the sulfonamide moiety interacts effectively with the active sites of carbonic anhydrases. The extension of the molecular structure contributes to hydrophilic and hydrophobic interactions that enhance binding affinity .
Inhibition Potency Against Carbonic Anhydrases
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 3,4-dichlorobenzenesulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. Key steps include nucleophilic substitution to form the sulfonamide bond and cyclization to stabilize the pyridazinone moiety. Critical parameters include:
- Temperature : Maintain 0–5°C during sulfonamide bond formation to avoid side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction kinetics .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is essential for isolating high-purity intermediates and final products .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify sulfonamide linkage and pyridazinone ring integrity .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] expected for CHClNOS) .
- HPLC : Monitor purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors common to sulfonamide derivatives, such as carbonic anhydrase or bacterial dihydropteroate synthase. Assays include:
- Enzyme Inhibition Assays : Measure IC values using fluorometric or spectrophotometric methods .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final cyclization step?
- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate pyridazinone ring formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) while maintaining >80% yield .
- pH Control : Adjust to pH 7–8 to stabilize reactive intermediates .
Q. How do electronic effects of substituents (e.g., chlorine, pyridazinone) influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilic substitution at the benzene ring, while the pyridazinone’s keto group facilitates nucleophilic attacks. For example:
- Electrophilic Aromatic Substitution : Bromination occurs preferentially at the para position of the dichlorobenzene ring under FeBr catalysis .
- Nucleophilic Additions : Amine nucleophiles target the pyridazinone’s carbonyl group, requiring anhydrous conditions to prevent hydrolysis .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may stem from assay-specific variables. Mitigation approaches include:
- Standardized Assay Protocols : Use identical bacterial strains (e.g., ATCC controls) and culture conditions .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives in cell-based assays .
- Docking Studies : Compare binding modes in target enzymes (e.g., carbonic anhydrase isoforms) using AutoDock Vina to explain potency variations .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
- Methodological Answer : Stability profiling involves:
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC over 24 hours .
- Plasma Stability : Measure parent compound remaining in rat plasma after 1 hour using LC-MS .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
